2-(3-Imino-4-oxo-1,2,3,4-tetrahydropyridin-1-YL)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Imino-4-oxo-1,2,3,4-tetrahydropyridin-1-yl)acetic acid is a heterocyclic compound with a molecular formula of C7H8N2O3 and a molecular weight of 168.15 g/mol This compound is characterized by the presence of a tetrahydropyridine ring, which is a six-membered ring containing one nitrogen atom and one double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Imino-4-oxo-1,2,3,4-tetrahydropyridin-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the use of a multicomponent reaction (MCR), such as the Ugi-four-component condensation. This reaction typically involves the condensation of an aldehyde, an amine, an isocyanide, and a carboxylic acid . The reaction conditions often include the use of a solvent like acetonitrile and a base such as potassium carbonate at room temperature .
Industrial Production Methods
Industrial production of 2-(3-Imino-4-oxo-1,2,3,4-tetrahydropyridin-1-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free conditions and the use of eco-friendly catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Imino-4-oxo-1,2,3,4-tetrahydropyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product but often involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-(3-Imino-4-oxo-1,2,3,4-tetrahydropyridin-1-yl)acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 2-(3-Imino-4-oxo-1,2,3,4-tetrahydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Imino-4-oxo-1,2,3,4-tetrahydropyridin-1-yl)acetic acid include other tetrahydropyridine derivatives, such as:
- 1,2,3,4-Tetrahydropyridine
- 1,2,3,6-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
Uniqueness
The uniqueness of 2-(3-Imino-4-oxo-1,2,3,4-tetrahydropyridin-1-yl)acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s imino and oxo groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-(3-imino-4-oxo-2H-pyridin-1-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O3/c8-5-3-9(4-7(11)12)2-1-6(5)10/h1-2,8H,3-4H2,(H,11,12) |
InChI Key |
SMMNUUSIQLBWMD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=N)C(=O)C=CN1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.